molecular formula C22H39NO6 B12690073 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester CAS No. 125249-20-9

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester

Cat. No.: B12690073
CAS No.: 125249-20-9
M. Wt: 413.5 g/mol
InChI Key: WZGRDZMCDJBTSS-CCEZHUSRSA-N
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Description

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butenedioic acid backbone esterified with a hydroxyethyl and oxotetradecyl-substituted amino group. Its molecular formula is C26H47NO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester typically involves esterification reactions. One common method includes the reaction of butenedioic acid with 2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethanol under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired ester product.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic effects and its use in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) ester
  • 2-Butenedioic acid (2Z)-, mono[2-[(2-hydroxyethyl)phenylamino]ethyl] ester

Uniqueness

Compared to similar compounds, 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester is unique due to its specific hydroxyethyl and oxotetradecyl substitutions. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

125249-20-9

Molecular Formula

C22H39NO6

Molecular Weight

413.5 g/mol

IUPAC Name

(E)-4-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)23(16-18-24)17-19-29-22(28)15-14-21(26)27/h14-15,24H,2-13,16-19H2,1H3,(H,26,27)/b15-14+

InChI Key

WZGRDZMCDJBTSS-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C=CC(=O)O

Origin of Product

United States

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